![molecular formula C19H18O4 B5730371 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid compound that has gained attention in recent years for its potential therapeutic applications. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells and has been implicated in various physiological processes.
Wirkmechanismus
8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively binds to the CB2 receptor, which is primarily expressed on immune cells. Activation of this receptor has been shown to modulate immune cell function and reduce inflammation, potentially through the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to have potential neuroprotective properties. Studies have demonstrated that 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can protect against oxidative stress and inflammation-induced neuronal damage, with potential implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted modulation of immune cell function and inflammation. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
1. Further investigation into the potential therapeutic applications of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, particularly in the areas of autoimmune diseases and neurodegenerative diseases.
2. Development of more efficient synthesis methods for 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one to increase its availability for research purposes.
3. Exploration of potential synergistic effects between 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one and other compounds, particularly those with anti-inflammatory and neuroprotective properties.
4. Investigation into the long-term effects of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one on immune cell function and inflammation in animal models.
Synthesemethoden
The synthesis of 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one involves several steps, including the reaction of 6H-benzo[c]chromen-6-one with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, followed by the addition of methoxyacetic acid and subsequent deprotection of the resulting intermediate. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has primarily focused on its potential therapeutic applications, particularly in the areas of inflammation and pain management. Studies have shown that 8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can modulate immune cell function and reduce inflammation in various animal models, with potential implications for the treatment of autoimmune diseases and chronic pain.
Eigenschaften
IUPAC Name |
8-methoxy-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)8-9-22-14-5-7-16-15-6-4-13(21-3)10-17(15)19(20)23-18(16)11-14/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSHZSTGTZIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
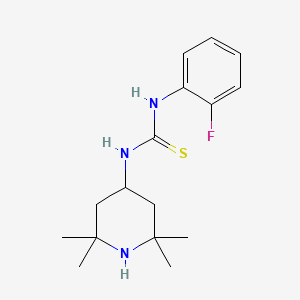

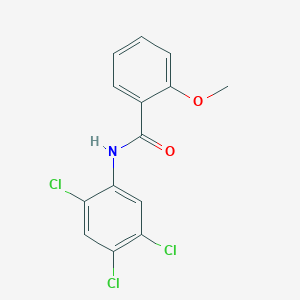
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
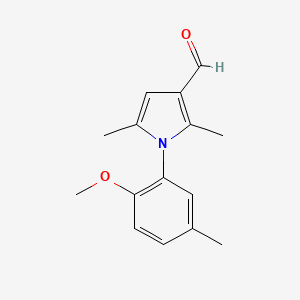
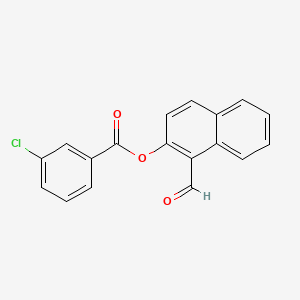
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
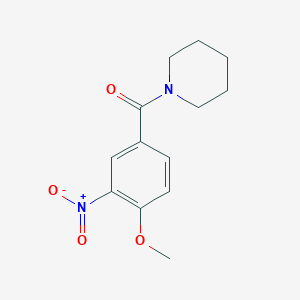
![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)

